spiro[3.5]nonan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-1-2-5-9(8)6-3-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCEPFNIQBJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7141-75-5 | |
| Record name | spiro[3.5]nonan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 3.5 Nonan 5 One and Analogous Spirocycles
Foundational Strategies for Spiro[3.5]nonane Ring Formation
The fundamental approaches to building the spiro[3.5]nonane core involve forming one of the rings onto a pre-existing cyclic precursor. These methods include intramolecular ring closures, condensations using highly reactive substrates, and cycloaddition reactions.
Intramolecular cyclization is a direct method for forming the spiro[3.5]nonane system. This strategy involves a precursor molecule that already contains the six-membered ring and a side chain, which is induced to cyclize to form the attached four-membered ring.
One common approach involves the cyclization of appropriate precursors under the influence of strong bases like sodium hydride or potassium tert-butoxide. For instance, a suitably substituted cyclohexane (B81311) derivative with a four-carbon chain can undergo intramolecular condensation to yield the spirocyclic ketone.
A more modern example is the copper(I)-catalyzed intramolecular borylative cyclization. In this method, an allene (B1206475) substrate bearing a leaving group can be converted to an alkenylboronate with a spiro[3.5]nonane structure with high regioselectivity. bohrium.com This demonstrates the utility of transition-metal catalysis in achieving efficient ring closure to form the spiro framework.
The use of substrates bearing two activating groups facilitates the formation of the new ring by enhancing the acidity of adjacent protons and promoting condensation reactions. A notable example is the synthesis of spiro[3.5]nonane-6,8-dione from diethyl acetonedicarboxylate. This method involves the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation, providing an efficient, scalable route that avoids chromatographic purification. researchgate.net
Another well-established method is the cyclization of 1,1-cyclohexanediacetic acid or its esters. evitachem.com For example, the reaction of cyclohexanone (B45756) with cyanoacetic ester can produce a spiro[3.5]nonanedicarboxylic acid derivative, which can be further transformed. caltech.edu These Guareschi-type imide syntheses are effective for creating dicarboxylic acid derivatives of the spiro[3.5]nonane system. caltech.edu
| Starting Material | Reagent(s) | Product | Key Feature | Reference(s) |
| Diethyl acetonedicarboxylate | Acrylates, Base | Spiro[3.5]nonane-6,8-dione | Tandem cyclization-decarboxylation | researchgate.net |
| 1,1-Cyclohexanediacetic acid diethyl ester | Strong Base (e.g., NaH) | Spiro[3.5]nonan-2-one | Intramolecular Dieckmann condensation | evitachem.com |
| Cyclohexanone | Cyanoacetic ester, Base | Spiro[3.5]nonanedicarboxylic acid | Guareschi-type reaction | caltech.edu |
[2+2]-cycloaddition reactions provide a powerful and convergent route to four-membered rings. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is particularly relevant. The irradiation of a mixture of a cyclic ketone like cyclohexanone and an alkene derivative such as maleic anhydride (B1165640) can yield a spirocyclic oxetane (B1205548). rsc.orglancs.ac.uk While this initially forms a heteroatomic spirocycle (1-oxa-spiro[3.5]nonane), the oxetane can be a precursor to the all-carbon skeleton. A related process, the de Mayo reaction, involves the photocycloaddition followed by a retro-aldol reaction, which has been used to form spiro[3.5]nonane systems. nih.gov
The Staudinger reaction, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for synthesizing β-lactams (azetidin-2-ones). uc.ptacs.org While this reaction typically forms nitrogen-containing spirocycles, the underlying principle of ketene cycloaddition is applicable. researchgate.netnih.govmdpi.comthieme-connect.dethieme-connect.com The analogous reaction for forming an all-carbon cyclobutanone (B123998) ring would involve the [2+2] cycloaddition of a ketene with an alkene.
| Reaction Name | Substrate 1 | Substrate 2 | Product Type | Key Feature | Reference(s) |
| Paternò–Büchi | Cyclohexanone | Alkene (e.g., maleic anhydride) | Spirocyclic Oxetane | Photochemical [2+2] cycloaddition | rsc.orglancs.ac.uk |
| Staudinger (analogy) | Ketene | Alkene | Spirocyclic Cyclobutanone | [2+2] cycloaddition | caltech.eduuc.pt |
Advanced Synthetic Routes to Spiro[3.5]nonan-5-one Derivatives
More complex strategies, often involving molecular rearrangements or specialized dimerization reactions, have been developed to access functionalized this compound derivatives, which are valuable intermediates in natural product synthesis.
Pinacol-type rearrangements are a key strategy for constructing the spiro[3.5]nonane skeleton, particularly for derivatives found in natural products like the cryptolaevilactones. jst.go.jpresearchgate.netnih.govjst.go.jp The synthesis typically begins with a cyclohexanone derivative, such as 4,4-dimethylcyclohexanone. jst.go.jp This ketone is treated with a cyclopropyl (B3062369) nucleophile (e.g., from cyclopropyl phenyl sulfide) to generate a tertiary alcohol intermediate.
This alcohol, upon treatment with an acid such as aqueous tetrafluoroboric acid (HBF₄), undergoes a pinacol-like rearrangement. This process involves the expansion of the cyclopropane (B1198618) ring to a cyclobutane (B1203170) ring, directly forming the spiro[3.5]nonane core. This route has been successfully employed to synthesize key intermediates like 7,7-dimethylspiro[3.5]nonan-1-one, which serves as a building block for more complex molecules. jst.go.jp
| Precursor | Key Intermediate | Rearrangement Condition | Product | Application | Reference(s) |
| 4,4-Dimethylcyclohexanone | Tertiary alcohol from addition of cyclopropyl nucleophile | Acid-catalyzed (e.g., HBF₄) | 7,7-Dimethylspiro[3.5]nonan-1-one | Synthesis of Cryptolaevilactone model compounds | jst.go.jpnih.gov |
The dimerization of ketenes provides a direct route to cyclobutane-1,3-diones, which can be precursors to spiro[3.5]nonane systems. Ketenes can be generated in situ from acyl chlorides with a base. In the absence of a trapping agent, they can undergo a [2+2] cycloaddition with themselves to form a four-membered diketone. caltech.edu
These cyclobutane-1,3-dione (B95015) structures can then be further elaborated. For instance, subsequent reduction reactions, such as a Wolff-Kishner or mercaptol reduction, can remove the carbonyl groups to yield the corresponding spiro hydrocarbon. caltech.edu This methodology has been applied to the preparation of various poly-spiro cyclobutanes. caltech.edu
Michael Addition Reactions for Spirocyclic Construction
The Michael reaction, or 1,4-conjugate addition, is a powerful tool for carbon-carbon bond formation and a cornerstone in the synthesis of cyclic and spirocyclic systems. The underlying principle involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the context of spirocycle synthesis, this reaction is often part of a tandem or domino sequence, where an initial Michael addition triggers a subsequent intramolecular cyclization to form the spirocyclic core.
A common strategy involves the reaction of a cyclic ketone-derived enolate or a related nucleophile with an electrophilic acceptor, leading to an intermediate that is primed for cyclization. For instance, the reaction between dimedone and diarylideneacetones, catalyzed by a Lewis acid, proceeds through a 1:1 Michael adduct which then undergoes cyclization to furnish spiro[5.5]undecane systems. banglajol.info This acid-catalyzed cyclization of the Michael adduct has proven to be a convenient and effective method for creating spiro structures. banglajol.info The identification of a 1,5-dicarbonyl pattern in a target molecule is often a strategic indicator that a Michael addition disconnection could be a viable synthetic route. youtube.com
More sophisticated applications involve domino reactions that create multiple bonds and stereocenters in a single, highly efficient operation. An example is the organocatalytic Michael–domino Michael/aldol reaction sequence, which has been used to synthesize complex spiro-polycyclic oxindoles with excellent stereoselectivity. nih.gov Similarly, multicomponent domino reactions involving a Knoevenagel condensation followed by a Michael addition and cyclization have been developed for the synthesis of various spiro compounds. nih.gov These reactions can be promoted by catalysts such as ionic liquids under microwave assistance, highlighting a move towards more environmentally benign synthetic conditions. nih.gov
The scope of the Michael reaction in spirocycle synthesis is broad, with variations including:
Intramolecular 1,4-Addition: A tethered Michael donor and acceptor react to form the spirocyclic system directly. banglajol.info
Domino Reactions: An initial intermolecular Michael addition is followed by one or more intramolecular reactions. A copper-catalyzed Kinugasa/Michael domino reaction has been employed to produce spirocyclic β-lactams with high stereoselectivity. researchgate.net
Multicomponent Reactions: Three or more starting materials combine in a single pot, with the Michael addition being a key step in the cascade. nih.gov
The following table summarizes representative Michael addition-based strategies for spirocycle synthesis.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| Michael/Cyclization | Dimedone, Diarylidenacetone | Lewis Acid | Spiro[5.5]undecane-trione | banglajol.info |
| Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, Barbituric Acid | Ionic Liquid, Microwave | Spiro Compounds | nih.gov |
| Michael/Domino Michael/Aldol | Oxindole, Enone | Pyrrolidine organocatalyst, DBU | Spiro-decalin Oxindole | nih.gov |
| Michael Addition in Water | β-Nitrostyrene, Valeraldehyde | 3-Decyl-β-proline | 1,5-Dicarbonyl Adduct | nih.gov |
Photochemical and Thermal Cycloaddition Strategies
Cycloaddition reactions, which involve the concerted or stepwise union of two or more unsaturated molecules to form a cyclic adduct, are fundamental to the construction of ring systems. For the synthesis of this compound, [2+2] cycloadditions are particularly relevant as they provide a direct route to the four-membered cyclobutane ring.
Thermal [2+2] Cycloadditions are often used to react ketenes with alkenes or imines. The reaction of a ketene, which can be generated in situ, with a cyclic alkene or a methylene-substituted cyclohexane can lead to the formation of a spiro[3.5]nonane skeleton. For example, the cycloaddition of ketenes derived from norbornane (B1196662) carboxylic acids with imines has been shown to produce spiro-β-lactams. researchgate.net The stereochemical outcome of these reactions can be influenced by the steric bulk of substituents on the ketene. researchgate.net Borylated cyclobutanes, which can be precursors to cyclobutanones, have been synthesized via the thermal [2+2] cycloaddition of allenylboronic esters with electron-deficient alkenes. rsc.org
Photochemical [2+2] Cycloadditions , often referred to as the Paterno-Büchi reaction when involving a carbonyl group, can also be employed. This reaction typically involves the photo-excitation of a ketone, which then reacts with an alkene to form an oxetane. Subsequent manipulation of the oxetane can lead to the desired carbocyclic system. More directly, the photochemical [2+2] cycloaddition of an alkene with a cyclic enone can construct the spirocyclic framework. The biosynthesis of certain natural products containing a spiro[3.5]nonane skeleton, such as the cryptolaevilactones, is proposed to proceed through a [2+2] cycloaddition of a monoterpene with a polyketide-derived component. jst.go.jp
These cycloaddition strategies offer a powerful and often stereospecific means of accessing the strained cyclobutane ring inherent to the this compound structure.
Reformatsky Reactions in Spiro-β-Lactam Formation
The Reformatsky reaction is a classic method for carbon-carbon bond formation that involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal. The reaction generates an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group. This methodology has been effectively adapted for the synthesis of β-lactams, a class of compounds that includes many important antibiotics. When applied to cyclic ketones or imines, the Reformatsky reaction provides an excellent route to spiro-β-lactams, which are structural analogs of this compound.
A key development is the imino-Reformatsky reaction, where an imine is used as the electrophile instead of a carbonyl compound. This leads to the formation of β-amino esters, which are direct precursors to β-lactams. The synthesis of spiro-β-lactams can be achieved by reacting the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate with N,N-bis(arylmethylidene)benzidines. uc.pt In this process, the organozinc reagent adds to the bis-imine, and the resulting adduct undergoes spontaneous cyclization to afford the bis-spiro-cyclohexane-β-lactam in good yields (69-84%). uc.pt
This approach has also been successfully applied to the synthesis of 2-azaspiro[3.5]nonan-1-ones. researchgate.net Here, Reformatsky reagents generated from methyl 1-bromocyclohexane-1-carboxylate react with aromatic aldehyde phenyl- or benzoylhydrazones to yield the target spiroazetidin-2-ones. researchgate.net Furthermore, rhodium enolate based Reformatsky reactions have been developed, which can be used for the one-pot synthesis of spiro β-lactams from ketimines. theaic.org
The diastereoselectivity of the Reformatsky reaction can be controlled, and highly efficient diastereoselective asymmetric versions have been developed using isatin-derived chiral N-sulfinyl ketimines, yielding optically pure products. theaic.org
| Substrates | Reagent/Catalyst | Product | Key Feature | Reference |
| N,N-bis(arylmethylidene)benzidines, Methyl 1-bromocyclohexanecarboxylate | Zinc | Bis(spiro-cyclohexane-β-lactam) | Spontaneous cyclization of adduct | uc.pt |
| Aromatic aldehyde hydrazones, Methyl 1-bromocyclohexane-1-carboxylate | Zinc | 3-Aryl-2-amino-2-azaspiro[3.5]nonan-1-ones | Formation of spiroazetidin-2-ones | researchgate.net |
| Isatin-derived chiral N-sulfinyl ketimines, Ethyl bromoacetate | Zn-CuCl | Optically pure 2-oxoindolinyl β-amino ester | Highly diastereoselective asymmetric reaction | theaic.org |
| α,β-Unsaturated esters, Imines | Wilkinson catalyst, Et2Zn | syn β-Lactam | Potential one-pot synthesis of spiro-β-lactams | theaic.org |
Alkylative and Cycloalkylative Spiroannulations
Spiroannulation refers to any annulation (ring-forming) reaction that creates a spirocyclic system. Alkylative and cycloalkylative spiroannulations are powerful methods that involve the reaction of a nucleophilic precursor with a bifunctional electrophile, leading to the formation of the new ring at the spiro center.
A notable example is the spiroannulation of 1-trimethylsiloxy-1-vinylcyclopropanes. thieme-connect.de These compounds can react with alkoxy-substituted methyl cations, generated from acetals with a Lewis acid like boron trifluoride or trimethylsilyl (B98337) triflate. This process leads to the formation of cyclobutanones, directly constructing the four-membered ring of a spiro[3.5]nonane system. thieme-connect.de The reaction is a stereospecific trans addition, resulting in products that are epimeric only at the newly introduced alkoxy group. This methodology can be used to form rings of various sizes, including up to eight-membered rings, with generally high yields. thieme-connect.de
The general process can be described as a substitutive spiroannulation, where an electrophile initiates a rearrangement of a donor-substituted vinylcyclopropane. thieme-connect.de The electrophile typically adds from the less sterically hindered face, and the rearrangement proceeds via a backside attack, resulting in a net trans addition and giving access to a wide array of spirobicyclic systems. thieme-connect.de This strategy represents a precise and stereocontrolled approach to the this compound scaffold and its derivatives.
Stereoselective Synthesis and Chiral Induction in this compound Scaffolds
The three-dimensional and often rigid nature of spirocycles makes them attractive scaffolds in medicinal chemistry and materials science. nih.gov However, the creation of the spirocyclic quaternary carbon often generates at least one stereocenter. The synthesis of this compound and its analogs in an enantiomerically pure or enriched form is therefore a significant objective, requiring precise control over the stereochemical outcome of the synthetic reactions.
Control of Diastereoselectivity and Enantioselectivity
Many synthetic routes to spirocycles can generate multiple stereocenters simultaneously. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In spirocycle synthesis, this is often controlled by the geometry of the transition state, which can be influenced by steric and electronic factors of the reactants and catalysts. For example, in the [2+2] cycloaddition of cyclic ketenes with imines to form spiro-β-lactams, opposite cis or trans diastereoselectivity can be achieved simply by changing the electronic nature of the substituent on the imine nitrogen. nih.gov Highly diastereoselective outcomes (dr >99:1) have been reported in sequential organocatalytic reactions to form spiro-decalin oxindoles. nih.gov
Enantioselectivity refers to the preferential formation of one enantiomer over another. Achieving high enantioselectivity is crucial for producing optically active compounds and typically requires the use of a chiral influence, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent. Methodologies have been developed that provide chiral spirocycles with excellent enantiomeric excess (ee). For instance:
An enantioselective synthesis of spiro nih.govnih.govnonane-1,6-dione has been achieved with up to >99% ee using a bioreduction with baker's yeast as a key kinetic resolution step. researchgate.net
A cascade reaction under synergistic catalysis yielded chiral spiroisoxazolone derivatives with up to 99% ee. nih.gov
Iridium and Brønsted acid co-catalyzed a formal [4+2] cycloaddition to produce spiro-N,O-ketals with most products exceeding 95% ee. ecust.edu.cn
NHC-catalyzed annulation reactions have been developed to produce spiro-heterocycles in a highly enantioselective fashion. rsc.org
The ability to control both diastereoselectivity and enantioselectivity is the hallmark of a sophisticated synthetic strategy, enabling access to single, pure stereoisomers of complex spirocyclic molecules.
Chiral Auxiliary and Catalyst-Mediated Approaches
To impose stereocontrol on a reaction, chemists primarily rely on two strategies: the use of chiral auxiliaries and the application of chiral catalysts.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate molecule. wikipedia.org Its own chirality directs the stereochemical course of a subsequent reaction, after which the auxiliary is removed, having served its purpose. wikipedia.org This strategy has been successfully applied in the synthesis of spirocycles. For example, in the synthesis of tert-butyl (2-oxospiro[3.5]nonan-7-yl)carbamate, introducing a chiral auxiliary at the 7-position of the cyclohexane ring prior to the key spirocyclization step can effectively bias the conformation of the ring system and influence the stereochemical outcome. Classic examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org
Catalyst-mediated approaches involve the use of a small amount of a chiral substance (the catalyst) to generate a large amount of a chiral product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. A wide variety of catalytic systems have been developed for the stereoselective synthesis of spirocycles.
| Catalyst Type | Example Catalyst/System | Reaction Type | Product | Reference |
| Organocatalyst | Chiral Secondary Amine / Pd(0) | Cascade Reaction | Chiral Spiroisoxazolones | nih.gov |
| Pyrrolidine-based organocatalyst / DBU | Michael/Domino Michael/Aldol | Spiro-decalin Oxindoles | nih.gov | |
| N-Heterocyclic Carbene (NHC) | Annulation | Spiro-heterocycles | rsc.org | |
| Metal Catalyst | Iridium / Chiral Phosphoric Acid | [4+2] Cycloaddition | Chiral Spiro-N,O-ketals | ecust.edu.cn |
| Wilkinson Catalyst (Rhodium) / Et2Zn | Reductive Mannich-type reaction | Spiro-β-lactams | uc.pttheaic.org | |
| Chiral Phosphoric Acid | Condensation | Enantiomeric Spirooxindoles | nih.gov | |
| Lewis Acid | SnCl4, BF3·OEt2 | Mukaiyama Aldol Reaction | Diastereomeric Aldol Adducts | jst.go.jp |
| Alum, p-TSA | Condensation | Racemic Spiroquinazolinones | nih.govmdpi.com |
These catalyst-mediated strategies, particularly those employing chiral ligands on metal centers or purely organic chiral molecules, have revolutionized asymmetric synthesis, making the production of enantiomerically pure this compound and its complex derivatives an achievable goal. nih.govecust.edu.cn
Lack of Specific Research Data on this compound Reactivity
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the mechanistic organic chemistry and reactivity patterns of the chemical compound this compound. While general principles of organic chemistry can be applied to predict potential reactions of spirocyclic ketones and cyclobutane rings, detailed experimental studies and research findings specifically for this compound are not present in the accessible literature.
Therefore, it is not possible to provide a thorough and scientifically accurate article on the intramolecular rearrangement reactions and ring-opening/transformation reactions of this compound as outlined in the requested structure. Generating content on the specified topics would require speculation and extrapolation from related compounds, which would not meet the required standard of scientific accuracy and would be devoid of the detailed research findings and data tables requested.
General information on the reactivity of related structures, such as other spiro[3.5]nonane derivatives or other cyclobutyl ketones, exists. However, direct application of these findings to this compound would be inappropriate without specific experimental validation for this particular compound. The reactivity of spirocyclic systems is often highly dependent on the specific ring sizes and functional groups present, making direct analogies unreliable.
Further experimental investigation into the chemical behavior of this compound is required to elucidate its specific mechanistic pathways and reactivity patterns. Without such dedicated research, a detailed and accurate discussion of its cyclobutane ring expansions, vinylcyclobutane rearrangements, Lewis acid-catalyzed processes, and chemoselective ring cleavage remains purely theoretical.
Mechanistic Organic Chemistry and Reactivity Patterns of Spiro 3.5 Nonan 5 One
Reaction Kinetics and Transition State Analysis
While specific experimental kinetic data for spiro[3.5]nonan-5-one is not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions of its kinetic behavior. For instance, in reactions involving the carbonyl group, such as nucleophilic additions, the rate would be influenced by the steric hindrance around the carbonyl carbon and the electronic nature of the substituents. The spirocyclic nature of the molecule, particularly the cyclobutane (B1203170) ring, introduces ring strain which can influence the energetics of reactions that involve changes in hybridization at the spirocenter or adjacent carbons.
Computational chemistry, particularly methods like Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms and transition states of molecules like this compound. Theoretical studies on related systems, such as the intramolecular electrophilic substitution of other spiro compounds, have utilized computational tools to predict reactivity and reaction pathways. nih.gov Such analyses for this compound would involve mapping the potential energy surface for a given reaction, locating the transition state structures, and calculating the activation energy, which is a key determinant of the reaction rate.
Nucleophilic and Electrophilic Reactivity at the Spirocenter and Peripheral Sites
The reactivity of this compound is primarily dictated by the presence of the carbonyl group and the unique structural features of its spirocyclic framework.
Nucleophilic Reactivity:
The most significant site for nucleophilic attack in this compound is the electrophilic carbon atom of the carbonyl group. Nucleophiles, which are electron-rich species, will be attracted to this partially positively charged carbon. The outcome of such a reaction would be the formation of a tetrahedral intermediate. The accessibility of the carbonyl carbon to incoming nucleophiles is influenced by the steric bulk of the spirocyclic system.
Common nucleophilic addition reactions that this compound is expected to undergo include:
Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride would yield the corresponding alcohol, spiro[3.5]nonan-5-ol.
Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols.
Wittig Reaction: Reaction with phosphorus ylides would convert the carbonyl group into a carbon-carbon double bond.
Electrophilic Reactivity:
The saturated hydrocarbon rings of this compound are generally unreactive towards electrophiles. However, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, reacting with protons or other Lewis acids. This interaction can activate the carbonyl group towards nucleophilic attack.
Under strongly acidic conditions, it is conceivable that electrophilic reactions could be induced. Theoretical studies on other spirocyclic systems have shown that computational methods can be used to predict sites of electrophilic attack. nih.gov For instance, the use of dual descriptors based on Fukui functions can highlight the electrophilic and nucleophilic sites within a molecule. nih.gov In the case of this compound, such an analysis would likely confirm the high electrophilicity of the carbonyl carbon.
Thermal Decomposition and Pyrolysis Pathways of this compound Analogues
Thermal decomposition, or pyrolysis, involves the breakdown of a compound at elevated temperatures in the absence of oxygen. youtube.com The pathways of thermal decomposition are governed by the relative strengths of the chemical bonds within the molecule. For this compound, the presence of a strained cyclobutane ring suggests that this moiety might be susceptible to ring-opening reactions at high temperatures.
Potential thermal decomposition pathways for this compound could include:
Cyclobutane Ring Opening: The strained C-C bonds of the cyclobutane ring could cleave, leading to the formation of diradical intermediates that can subsequently rearrange or fragment.
Decarbonylation: At very high temperatures, the molecule might lose a molecule of carbon monoxide.
Retro-Diels-Alder Type Reactions: Although not a classic Diels-Alder adduct, fragmentation pathways resembling retrocycloadditions could occur.
The products of such a decomposition would likely be a complex mixture of smaller hydrocarbons and oxygenated compounds. The table below provides a hypothetical summary of potential decomposition products and their formation pathways.
| Potential Product | Hypothetical Formation Pathway | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclohexanone (B45756) | Rearrangement following cyclobutane ring opening | C₆H₁₀O | 98.14 |
| Ethene | Fragmentation of the cyclobutane ring | C₂H₄ | 28.05 |
| Ketene (B1206846) | Fragmentation involving the carbonyl group | C₂H₂O | 42.04 |
| Cyclopentene | Rearrangement and fragmentation | C₅H₈ | 68.12 |
| Carbon Monoxide | Decarbonylation | CO | 28.01 |
Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 3.5 Nonan 5 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides a detailed picture of the molecular framework of spiro[3.5]nonan-5-one by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton and Carbon-13 NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are characterized by chemical shifts that are indicative of the electronic environment of each nucleus. The presence of the spiro-center, a quaternary carbon, and a carbonyl group significantly influences these shifts.
While a complete, publicly available, and assigned experimental NMR dataset for this compound is not readily found in the surveyed literature, data for closely related structures, such as its isomers and derivatives, provide valuable insights into the expected spectral features. For instance, in spiro[3.5]nonan-2-one, the protons on the cyclohexane (B81311) and cyclobutane (B1203170) rings exhibit characteristic signals.
Expected ¹H NMR Spectral Features for this compound:
Cyclohexane Ring Protons: The protons on the carbon atoms alpha to the carbonyl group (C6 and C8) are expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) protons on the ring. The protons at C7 would likely resonate at a higher field.
Cyclobutane Ring Protons: The protons on the cyclobutane ring (C1, C2, and C3) would also exhibit distinct chemical shifts, influenced by the ring strain and their proximity to the spiro-carbon.
Expected ¹³C NMR Spectral Features for this compound:
Carbonyl Carbon: The most deshielded signal in the ¹³C NMR spectrum would be that of the carbonyl carbon (C5), typically appearing in the range of δ 200-220 ppm.
Spiro Carbon: The quaternary spiro-carbon (C4) would show a characteristic chemical shift, the value of which is dependent on the substitution pattern.
Cyclohexane and Cyclobutane Carbons: The remaining carbon atoms of both rings would resonate in the aliphatic region of the spectrum, with the carbons alpha to the carbonyl group (C6 and C8) being more deshielded than the others.
For comparison, the ¹³C NMR spectrum of the related compound, 5-methylspiro[3.5]nonan-1-one, has been reported, providing reference points for the chemical shifts in a similar spiro[3.5]nonane system. nih.gov
A hypothetical data table for the expected chemical shifts of this compound is presented below based on general principles and data from related compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 | 1.8 - 2.2 | 30 - 40 |
| C2 | 1.8 - 2.2 | 15 - 25 |
| C3 | 1.8 - 2.2 | 30 - 40 |
| C4 | - | 40 - 50 |
| C5 | - | > 210 |
| C6 | 2.2 - 2.6 | 40 - 50 |
| C7 | 1.6 - 1.9 | 20 - 30 |
| C8 | 2.2 - 2.6 | 40 - 50 |
| C9 | 1.6 - 1.9 | 25 - 35 |
Note: This table is predictive and not based on experimentally verified data for this compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT)
To overcome the complexities of one-dimensional spectra and to unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is employed. bas.bg
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For this compound, COSY would reveal the connectivity between adjacent protons in the cyclohexane and cyclobutane rings, allowing for the tracing of the proton network in each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. The HSQC spectrum would show cross-peaks for each CH, CH₂, and CH₃ group. Quaternary carbons, like the spiro-carbon and the carbonyl carbon, would be absent in an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. The long-range ¹H-¹³C correlations are instrumental in piecing together the molecular skeleton. For instance, correlations from the protons on C1 and C3 to the spiro-carbon (C4) and from the protons on C6 and C8 to the carbonyl carbon (C5) would be key in confirming the spirocyclic structure.
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to determine the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group). This information is complementary to that obtained from HSQC.
The application of these 2D NMR techniques is well-documented for the structural elucidation of various complex spiro compounds. rsc.orgmdpi.com
Analysis of Coupling Constants for Conformational Insights
The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum provides valuable information about the dihedral angles between the coupled protons, and thus the conformation of the rings. The Karplus equation describes the relationship between the coupling constant and the dihedral angle.
In the cyclohexane ring of this compound, which likely adopts a chair conformation to minimize steric strain, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons would be distinct.
Axial-Axial (³Jaa): Expected to be large (typically 8-13 Hz).
Axial-Equatorial (³Jae): Expected to be smaller (typically 2-5 Hz).
Equatorial-Equatorial (³Jee): Also small (typically 2-5 Hz).
By carefully analyzing these coupling constants, the preferred conformation of the six-membered ring can be determined. The conformational analysis of the cyclobutane ring is more complex due to its puckered nature.
Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. For this compound, the expected molecular formula is C₉H₁₄O. HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions.
Electron Ionization Mass Spectrometry (EIMS) Fragmentation Mechanisms
In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of this compound is expected to be influenced by the presence of the ketone functional group and the spirocyclic nature of the carbon skeleton.
While a detailed experimental fragmentation pattern for this compound is not available in the surveyed literature, mass spectra of its derivatives have been reported. For instance, the mass spectrum of 3-propyl-1-trimethylsilylmethylthis compound shows characteristic fragment ions. massbank.jp
Based on the general principles of mass spectrometry, the following fragmentation pathways can be anticipated for this compound:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a C₂H₄ (ethene) fragment from the cyclobutane ring or a C₃H₆ fragment from the cyclohexane ring, resulting in the formation of stable acylium ions.
McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur. In this compound, this would involve the transfer of a hydrogen atom from C7 or C9 to the carbonyl oxygen, followed by the cleavage of the C5-C6 or C5-C4 bond.
Ring Cleavage: The strained cyclobutane ring and the cyclohexane ring can undergo various ring-opening and cleavage reactions, leading to a complex pattern of fragment ions. Cleavage at the spiro junction is also a possibility. bldpharm.com
A hypothetical fragmentation pattern is summarized in the table below.
| m/z | Possible Fragment | Fragmentation Pathway |
| 138 | [C₉H₁₄O]⁺ | Molecular Ion |
| 110 | [C₇H₁₀O]⁺ | Loss of C₂H₄ (ethene) from cyclobutane ring |
| 96 | [C₆H₈O]⁺ | Loss of C₃H₆ (propene) from cyclohexane ring |
| 82 | [C₅H₆O]⁺ | Further fragmentation |
| 55 | [C₃H₃O]⁺ | Acylium ion from α-cleavage |
Note: This table is predictive and not based on experimentally verified data for this compound.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds, a characteristic spectrum is generated.
In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹, a characteristic range for ketones within a six-membered ring. The precise position of this band can be influenced by the strain imparted by the adjacent spiro-fused cyclobutane ring.
Further analysis of the spectrum reveals absorption bands in the 2850-3000 cm⁻¹ region, which are attributable to the C-H stretching vibrations of the methylene (CH₂) groups in both the cyclobutane and cyclohexane rings. The bending vibrations for these CH₂ groups, often referred to as scissoring and rocking modes, typically appear in the 1400-1475 cm⁻¹ range. The presence of the cyclobutane ring may introduce additional vibrational modes related to ring puckering, which can sometimes be observed at lower frequencies.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Stretching | C=O (Ketone) | 1700 - 1725 |
| Stretching | C-H (Aliphatic) | 2850 - 3000 |
| Bending (Scissoring) | CH₂ | 1400 - 1475 |
| Stretching | C-C | 800 - 1200 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unparalleled, definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically reconstructed to yield a precise map of electron density and, consequently, the positions of all atoms in the crystal lattice.
For this compound, a successful crystallographic analysis would provide a wealth of structural data.
The primary output of an X-ray crystal structure determination is a set of atomic coordinates, from which precise bond lengths, bond angles, and dihedral (torsion) angles can be calculated. These parameters are fundamental to understanding the molecular geometry and the strain inherent in the spirocyclic system.
For this compound, particular attention would be paid to the bond lengths and angles within the cyclobutane ring, which is known to exhibit significant ring strain. The C-C bond lengths in the cyclobutane moiety are expected to be slightly elongated compared to a typical alkane due to this strain. The internal bond angles of the cyclobutane ring would deviate significantly from the ideal 109.5° for sp³-hybridized carbon, being closer to 90°.
The cyclohexane ring, containing the ketone, would likely adopt a chair or a slightly distorted chair conformation to minimize steric interactions. The C=O bond length would be consistent with that of a typical ketone. The bond angles around the spiro atom (C4) would be of particular interest, illustrating how the two rings are geometrically constrained.
Hypothetical, representative data for key structural parameters of this compound that would be obtained from X-ray crystallography are presented in the tables below.
Table of Selected Bond Lengths
| Bond | Expected Length (Å) |
| C=O | ~1.21 |
| C-C (Cyclohexane) | ~1.53 - 1.54 |
| C-C (Cyclobutane) | ~1.55 - 1.56 |
| C-H | ~0.96 - 1.00 |
Table of Selected Bond Angles
| Angle | Expected Value (°) |
| C-C-C (Cyclobutane) | ~88 - 92 |
| C-C-C (Cyclohexane) | ~109 - 112 |
| O=C-C | ~120 |
| C-C(spiro)-C | ~108 - 112 |
Table of Selected Dihedral Angles
| Dihedral Angle | Description | Expected Value (°) |
| C-C-C-C (Cyclobutane) | Ring Puckering | ~ ±20-30 |
| C-C-C-C (Cyclohexane) | Chair Conformation | ~ ±50-60 |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. In the case of this compound, which lacks strong hydrogen bond donors, the primary intermolecular interactions would be weaker van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group.
The crystal packing would likely be driven by the optimization of these weak interactions, with molecules arranging themselves to maximize contact and minimize repulsion. In the absence of hydrogen bonding, the molecules would pack in a way that the dipole of the carbonyl group of one molecule interacts favorably with the partial positive charges on the hydrocarbon framework of neighboring molecules. Analysis of the crystal structure would involve identifying short intermolecular contacts that are indicative of these stabilizing interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Spirocyclic Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The energy of the absorbed light corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
For this compound, the key chromophore (light-absorbing part of the molecule) is the carbonyl group. The UV-Vis spectrum would be expected to show a weak absorption band in the near-ultraviolet region, typically around 280-300 nm. This absorption is attributed to the n → π* (n-to-pi-star) transition. This transition involves the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* molecular orbital of the C=O double bond.
This n → π* transition is characteristically weak because it is symmetry-forbidden. The exact position (λ_max) and intensity (molar absorptivity, ε) of this absorption can be influenced by the solvent polarity and the local environment of the carbonyl group. A more intense π → π* transition would be expected at a much shorter wavelength, typically below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers.
The study of the UV-Vis spectrum of this compound provides insight into its electronic structure and confirms the presence of the unsaturated carbonyl functionality.
| Transition | Chromophore | Expected λ_max (nm) |
| n → π | C=O | 280 - 300 |
| π → π | C=O | < 200 |
Computational and Theoretical Investigations of Spiro 3.5 Nonan 5 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules like spiro[3.5]nonan-5-one. By approximating the electron density, DFT methods can accurately and efficiently compute a wide range of molecular characteristics.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational study of this compound involves geometry optimization. This process seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to achieve this low-energy conformation.
Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d,p))
| Parameter | Value |
| C=O Bond Length (Å) | 1.21 |
| Spiro C-C Bond Lengths (Å) | 1.56 |
| Cyclohexane (B81311) C-C Bond Lengths (Å) | 1.54 |
| Cyclobutane (B1203170) C-C Bond Lengths (Å) | 1.55 |
| C-C-C Angle in Cyclohexane (°) | 111.5 |
| C-C-C Angle in Cyclobutane (°) | 88.0 |
Note: The values in this table are illustrative and represent typical expectations for a molecule of this type. Actual calculated values may vary based on the specific level of theory and basis set used.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, key predictable spectroscopic data include:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. The characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature that can be accurately predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Carbonyl (C=O) IR Stretching Frequency (cm⁻¹) | ~1715 |
| ¹³C Chemical Shift of Carbonyl Carbon (ppm) | ~210 |
| ¹³C Chemical Shift of Spiro Carbon (ppm) | ~45 |
| ¹H Chemical Shifts of Cyclohexane Protons (ppm) | 1.5 - 2.5 |
| ¹H Chemical Shifts of Cyclobutane Protons (ppm) | 1.8 - 2.8 |
Note: These are representative values. The actual predicted values will depend on the computational method and solvent models used.
Analysis of Bonding and Orbital Interactions (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis can elucidate:
Hybridization: The hybridization of atomic orbitals for each atom can be determined, offering insights into the nature of the chemical bonds.
Charge Distribution: The natural population analysis provides a measure of the partial atomic charges, highlighting the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon, for instance, is expected to carry a significant positive charge.
Conformational Analysis and Potential Energy Surfaces
The rigid yet strained structure of this compound gives rise to a complex conformational landscape. Understanding the accessible conformations and the energy barriers between them is crucial for comprehending its dynamic behavior.
Exploration of Low-Energy Conformers
The cyclohexane ring in this compound can exist in several conformations, primarily the chair, boat, and twist-boat forms. The fusion to the cyclobutane ring via the spiro center will influence the relative energies of these conformers. A systematic conformational search can be performed by rotating key dihedral angles and calculating the energy of each resulting structure. This exploration helps to identify the global minimum energy conformer and other low-energy isomers that may be present in equilibrium. Computational studies on related spirocyclic systems have shown that the chair-like conformers are often predominant at room temperature. rsc.org
Molecular Dynamics Simulations for Spirocyclic Systems
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This approach can provide valuable information about:
Conformational Interconversions: MD simulations can track the transitions between different conformers, allowing for the calculation of the free energy barriers for these processes.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences and dynamics of this compound can be investigated.
Vibrational Motions: The simulations provide a detailed view of the vibrational modes of the molecule, complementing the information obtained from IR spectroscopy calculations.
The application of these computational methods provides a comprehensive understanding of the structural, electronic, and dynamic properties of this compound, laying a theoretical foundation for further experimental studies and the exploration of its chemical behavior.
Concepts of Spiroaromaticity and Homoconjugation in this compound Derivatives
While this compound itself is a saturated ketone, its derivatives offer the potential for interesting electronic phenomena such as spiroaromaticity and homoconjugation. These concepts extend the principles of aromaticity and conjugation to non-planar systems.
Spiroaromaticity is a type of aromaticity observed in spirocyclic compounds where p-orbitals on atoms in both rings overlap at the spiro-center, leading to a stabilized, delocalized π-electron system. For a derivative of this compound to exhibit spiroaromaticity, it would require the introduction of unsaturation in both the cyclobutane and cyclohexane rings, positioned in a way that allows for effective orbital overlap through the spiro-carbon.
For instance, a hypothetical derivative with double bonds adjacent to the spiro-carbon in both rings could potentially exhibit spiroconjugation. The stabilization energy gained from this delocalization would need to be significant enough to overcome the additional strain introduced by the double bonds. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are powerful tools for assessing the aromatic character of such systems.
Homoconjugation is another form of extended conjugation where interacting π-systems are separated by a single non-conjugating group, typically a sp3-hybridized carbon atom. In the context of this compound derivatives, homoconjugation could be envisaged in molecules where π-systems are present in both rings but are not directly conjugated through the spiro-center.
Consider a derivative with a double bond in the cyclobutane ring and another in the cyclohexane ring, separated by the spiro-carbon. Although formally non-conjugated, through-space overlap of the p-orbitals might be possible, leading to a weak electronic interaction. The rigid, well-defined geometry of the spirocyclic framework could play a crucial role in facilitating or hindering such interactions.
Table 2: Theoretical Requirements for Electronic Phenomena in this compound Derivatives
| Phenomenon | Structural Requirements | Potential Example |
| Spiroaromaticity | Unsaturation in both rings adjacent to the spiro-carbon | Spiro[3.5]nona-1,6-dien-5-one |
| Homoconjugation | Unsaturation in both rings separated by the spiro-carbon | Spiro[3.5]nona-1,7-dien-5-one |
Note: The examples provided are hypothetical and would require detailed computational analysis to confirm the presence and extent of these electronic phenomena.
The study of spiroaromaticity and homoconjugation in derivatives of this compound remains a theoretical frontier. Advanced computational modeling would be indispensable in designing and evaluating candidate molecules that could exhibit these intriguing electronic properties. Such research would not only deepen our understanding of chemical bonding and aromaticity but could also pave the way for the development of novel materials with unique electronic and optical properties.
Q & A
Q. What interdisciplinary strategies enhance research on this compound’s applications in material science?
- Collaborate with physicists for surface characterization (AFM, SEM) or engineers for nanostructure integration . Use systematic reviews to identify cross-disciplinary gaps .
Methodological Tables
Table 1: Frameworks for Research Question Development
Table 2: Data Validation Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | HPLC | Confirm purity |
| 2 | DFT Calculations | Predict spectroscopic patterns |
| 3 | Cross-validation | Resolve NMR vs. computational discrepancies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
